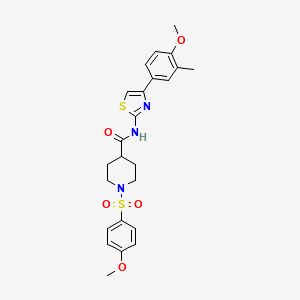
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure
The compound features a thiazole moiety, which is known for its diverse biological activities, linked to a piperidine ring and sulfonamide group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- Cytotoxicity: A study reported that thiazole-based compounds had IC50 values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), indicating potent cytotoxic effects .
- Mechanism of Action: Molecular dynamics simulations suggested that these compounds interact with proteins like Bcl-2 primarily through hydrophobic interactions, which may contribute to their anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In Vitro Studies: Similar thiazole-containing compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanisms include disruption of bacterial cell walls and interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential in therapeutic applications:
- Acetylcholinesterase Inhibition: Compounds with a similar structure exhibited strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups | Increase lipophilicity and bioavailability |
| Sulfonamide group | Enhances interaction with target enzymes |
| Thiazole ring | Essential for anticancer and antimicrobial activity |
Research suggests that modifications to the thiazole ring and substituents can significantly alter the potency of these compounds. For example, the introduction of electron-donating groups like methoxy increases the overall activity by improving binding affinity to target proteins .
Case Studies
- Antitumor Efficacy: A recent study synthesized various thiazole derivatives, including one closely related to our compound. It showed an IC50 value of 1.61 µg/mL against cancer cells, demonstrating significant antitumor properties compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Properties: Another investigation focused on a series of thiazole derivatives that exhibited strong antibacterial activity with IC50 values ranging from 0.63 to 2.14 µg/mL against specific pathogens, indicating their potential use in treating infections .
Propriétés
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-16-14-18(4-9-22(16)32-3)21-15-33-24(25-21)26-23(28)17-10-12-27(13-11-17)34(29,30)20-7-5-19(31-2)6-8-20/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCRCUGHBRDZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














